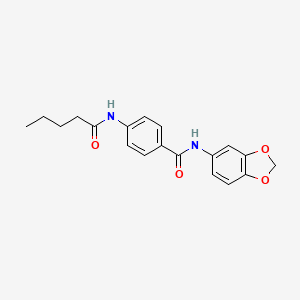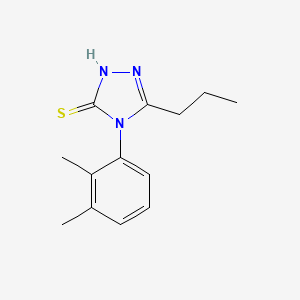![molecular formula C18H14O5 B4717582 {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid](/img/structure/B4717582.png)
{[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid
説明
{[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid, also known as MOCA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of coumarin derivatives and has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In
作用機序
{[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid exerts its biological effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes such as tyrosinase and cyclooxygenase, which are involved in the production of melanin and inflammation, respectively. Additionally, {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid has been shown to scavenge free radicals and protect cells from oxidative damage. Furthermore, {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid has been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
{[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce the production of inflammatory cytokines and chemokines. Moreover, {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models. Furthermore, {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid has been shown to enhance the cognitive function and memory of aged mice.
実験室実験の利点と制限
{[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high solubility in water and organic solvents, which makes it easy to handle. Additionally, {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid has a low toxicity and is well-tolerated by cells and animals. However, {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid also has some limitations for lab experiments. It is a relatively expensive compound compared to other coumarin derivatives. Its synthesis method involves several steps, which may limit its scalability. Moreover, {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid has a low bioavailability and may require high doses to achieve therapeutic effects.
将来の方向性
There are several future directions for the research on {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid. One direction is to explore its potential applications in the field of material science. {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid can be used as a building block for the synthesis of novel materials with unique optical and electronic properties. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases. {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid has been shown to enhance cognitive function and memory, which makes it a potential candidate for the treatment of Alzheimer's disease. Moreover, {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid can be used as a tool to study the mechanisms of aging and age-related diseases. Additionally, {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid can be used as a fluorescent probe for the detection of metal ions in biological and environmental samples.
科学的研究の応用
{[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid has been extensively studied for its potential applications in various scientific research fields. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been studied for its antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Moreover, {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photonics.
特性
IUPAC Name |
2-[2-(4-methylphenyl)-4-oxochromen-3-yl]oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11-6-8-12(9-7-11)17-18(22-10-15(19)20)16(21)13-4-2-3-5-14(13)23-17/h2-9H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZNVSUHSGFHII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dimethoxyphenyl)-2-{4-[(4-ethoxyphenoxy)methyl]benzoyl}hydrazinecarbothioamide](/img/structure/B4717506.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4717509.png)
![4-(2-phenylethyl)-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4717515.png)
![2-(4-butoxyphenyl)-5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4717517.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B4717523.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B4717542.png)
![3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-phenylpyridine](/img/structure/B4717544.png)
![3-[(2-hydroxyphenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4717551.png)
![(4-chlorophenyl)[1-(8-quinolinylmethyl)-3-piperidinyl]methanone](/img/structure/B4717556.png)



![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B4717583.png)